N-bis-Boc-4-bromo-2-chloroaniline
Overview
Description
N-bis-Boc-4-bromo-2-chloroaniline is a chemical compound with the molecular formula C16H21BrClNO4. It is a derivative of aniline, featuring bromine and chlorine substituents on the aromatic ring, and two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-bis-Boc-4-bromo-2-chloroaniline can be synthesized through a multi-step process. The starting material, 4-chloroaniline, undergoes electrophilic bromination to introduce the bromine substituent at the para position relative to the amino group. The resulting 4-bromo-2-chloroaniline is then subjected to Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-bis-Boc-4-bromo-2-chloroaniline undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine substituents can be replaced by nucleophiles such as amines or thiols.
Deprotection: The Boc groups can be removed under acidic conditions to yield the free amine.
Coupling reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Coupling reactions: Palladium catalysts, boronic acids, and phosphine ligands in organic solvents under inert atmosphere.
Major Products
Nucleophilic substitution: Substituted anilines or thiophenols.
Deprotection: 4-bromo-2-chloroaniline.
Coupling reactions: Biaryl or arylamine derivatives.
Scientific Research Applications
N-bis-Boc-4-bromo-2-chloroaniline is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-bis-Boc-4-bromo-2-chloroaniline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting groups help to control the reactivity of the amine group, allowing for selective transformations .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chloroaniline: Lacks the Boc protecting groups, making it more reactive.
N-Boc-4-bromo-2-chloroaniline: Contains only one Boc group, offering intermediate reactivity.
2-bromo-4-chloroaniline: Differently substituted aniline with similar reactivity patterns
Uniqueness
N-bis-Boc-4-bromo-2-chloroaniline is unique due to the presence of two Boc protecting groups, which provide enhanced stability and control over its reactivity. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(17)9-11(12)18/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUPQDPIERQERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)Cl)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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